

Troubleshooting inconsistent results with EPZ011989 trifluoroacetate

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Compound of Interest

Compound Name: EPZ011989 trifluoroacetate

Cat. No.: B607351

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EPZ011989 Trifluoroacetate Technical Support Center

Welcome to the technical support center for **EPZ011989 trifluoroacetate**. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is EPZ011989 and what is its mechanism of action?

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.^{[1][2][3][4][5]} EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3).^{[2][3][6]} By inhibiting EZH2, EPZ011989 prevents H3K27 trimethylation, which leads to the derepression of silenced genes involved in controlling cell proliferation and differentiation.^{[3][7]} It equipotently inhibits both wild-type and mutant forms of EZH2.^{[1][2][3][8]}

Q2: I'm having difficulty dissolving **EPZ011989 trifluoroacetate**. What are the best practices for solubilization?

Inconsistent results often stem from solubility issues. **EPZ011989 trifluoroacetate** is highly soluble in DMSO, with concentrations of 100 mg/mL being achievable, often requiring sonication.[9][10][11] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[8] For cellular assays, prepare high-concentration stock solutions in DMSO and then dilute them in culture media. For in vivo studies, specific formulations are required (see In Vivo Studies section).

Q3: What are the recommended storage and handling conditions for the compound?

Proper storage is crucial for maintaining the stability and activity of **EPZ011989 trifluoroacetate**. Improper storage can lead to degradation and inconsistent experimental outcomes.

Form	Storage Temperature	Duration	Notes
Solid Powder	4°C	Short-term (weeks)	Keep sealed and protected from moisture.[5][9][10]
-20°C	Long-term (≥ 4 years)	Keep sealed and protected from moisture.[2][5]	
In Solvent (e.g., DMSO)	-20°C	1 month	Sealed storage, away from moisture.[9][10]
-80°C	6 months - 2 years	Sealed storage, away from moisture.[9][10][12]	

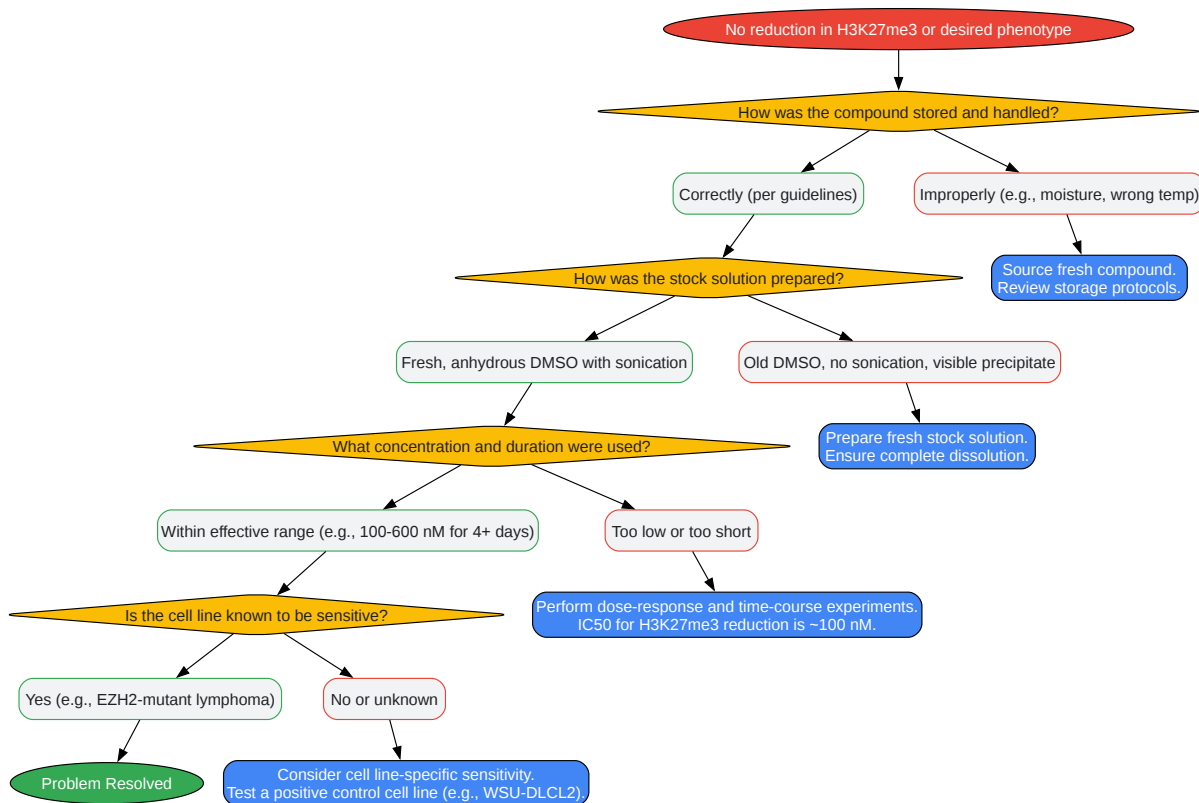
Q4: What is the selectivity profile of EPZ011989?

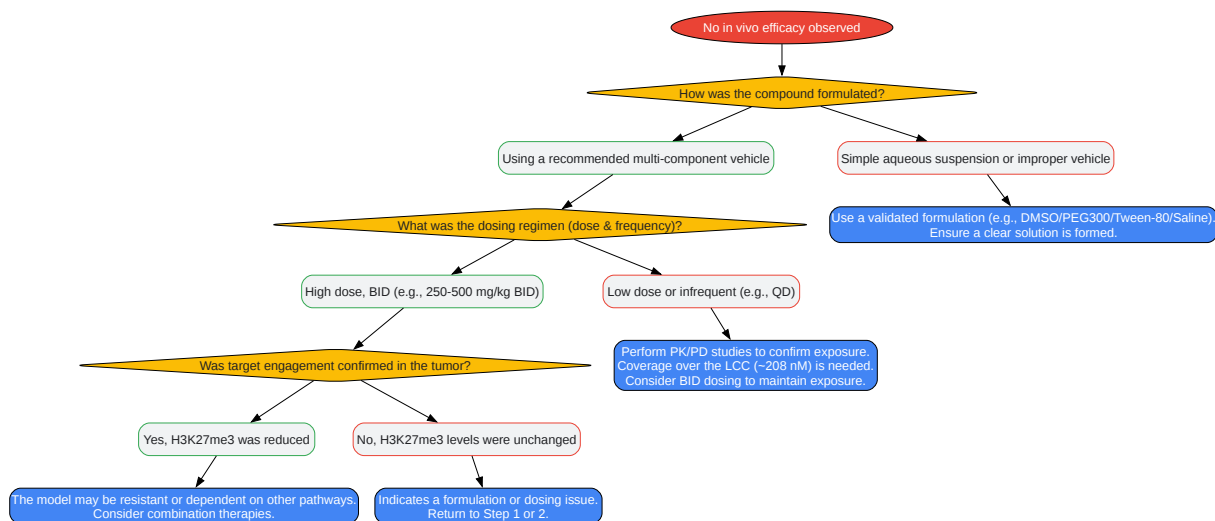
EPZ011989 is a highly selective inhibitor of EZH2. It displays greater than 15-fold selectivity for EZH2 over EZH1 and over 3000-fold selectivity against a panel of 20 other histone methyltransferases.[1][2][3][8][13]

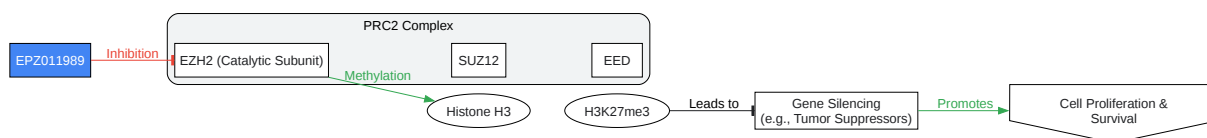
Troubleshooting Inconsistent In Vitro Results

Problem: I am not observing the expected decrease in global H3K27me3 levels or the desired phenotypic effect (e.g., decreased proliferation).

This is a common issue that can often be resolved by systematically evaluating the experimental setup.







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